molecular formula C16H15NO5S B2548471 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 379729-43-8

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No.: B2548471
CAS No.: 379729-43-8
M. Wt: 333.36
InChI Key: XLXCOAADYIKOKK-DHZHZOJOSA-N
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Description

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H15NO5S It is characterized by the presence of a sulfonamide group attached to a methoxyphenyl ring, which is further connected to a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 2-methoxybenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    (2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid: Contains a furan ring instead of a methoxyphenyl group.

    3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid: Contains additional functional groups, making it more complex.

Uniqueness

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-15-5-3-2-4-14(15)17-23(20,21)13-9-6-12(7-10-13)8-11-16(18)19/h2-11,17H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXCOAADYIKOKK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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